(2-Iodo-5-methylphenyl)methanol

Vue d'ensemble

Description

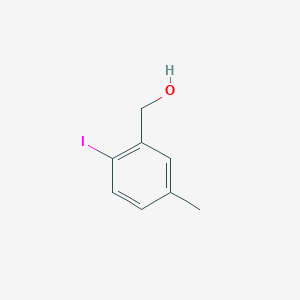

(2-Iodo-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring with a methyl group at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 2-methylphenol followed by the reduction of the resulting bromo compound to introduce the iodine atom.

Direct Iodination: Another method involves the direct iodination of 2-methylphenol using iodine in the presence of an oxidizing agent.

Industrial Production Methods: The industrial production of This compound typically involves large-scale bromination and reduction processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

(2-Iodo-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding iodo compound.

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.

Reduction: Common reagents include hydrogen gas and palladium catalysts.

Substitution: Common reagents include nucleophiles such as ammonia or halides.

Major Products Formed:

Oxidation: 2-Iodo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzoic acid.

Reduction: 2-Iodo-5-methylphenylmethane.

Substitution: 2-Amino-5-methylphenylmethanol or 2-Fluoro-5-methylphenylmethanol.

Applications De Recherche Scientifique

(2-Iodo-5-methylphenyl)methanol: has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It is investigated for its potential therapeutic properties in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which (2-Iodo-5-methylphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl and iodine groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

(2-Iodo-5-methylphenyl)methanol: can be compared with other similar compounds, such as:

(2-Bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of iodine.

(2-Chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of iodine.

(2-Iodo-3-methylphenyl)methanol: Similar structure but with the methyl group at the 3rd position instead of the 5th.

Uniqueness: The presence of the iodine atom in This compound imparts unique chemical properties, such as higher reactivity compared to bromine or chlorine, making it particularly useful in certain chemical reactions and applications.

Activité Biologique

(2-Iodo-5-methylphenyl)methanol, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, antioxidant capacity, and potential mechanisms of action.

- Chemical Name : this compound

- CAS Number : 220991

- Molecular Formula : C9H10I

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Feng-Ling Qing evaluated its in vitro inhibitory activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for these strains, revealing promising results.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | < 10 |

| Staphylococcus aureus | < 15 |

| Escherichia coli | < 20 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

DPPH Radical Scavenging Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 70% |

| 100 | 85% |

The IC50 value for DPPH scavenging was found to be approximately 25 µg/mL, indicating a strong potential for use in formulations aimed at combating oxidative stress.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the iodine atom is believed to enhance its reactivity and ability to form complexes with biomolecules, potentially affecting enzyme activities and cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : In a recent study, the compound was tested against clinical isolates of Mycobacterium tuberculosis. The results indicated that it could inhibit the growth of resistant strains, suggesting its utility as an adjunct therapy in tuberculosis treatment.

- Oxidative Stress Reduction : Another investigation focused on the compound's role in reducing oxidative stress in cellular models. It was observed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Propriétés

IUPAC Name |

(2-iodo-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKJTVRIVOAEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.